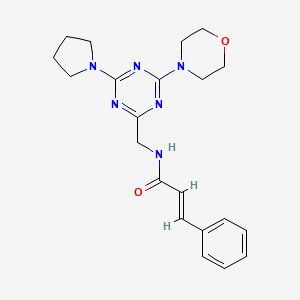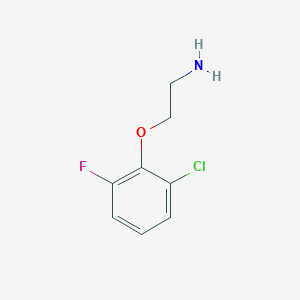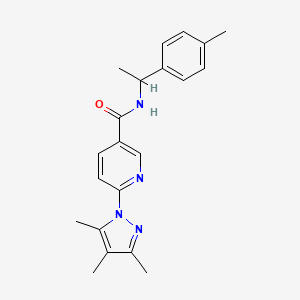![molecular formula C16H11F3N6O2 B2808311 2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866149-05-5](/img/structure/B2808311.png)
2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone” is a chemical with the molecular formula C16H11F3N6O2 . It is also known by its CAS number 866149-05-5 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, compounds containing both an amino group and a carboxylic acid group can exist as zwitterions, which are compounds with no overall electrical charge but contain separate parts which are positively and negatively charged . This can affect properties such as solubility and melting point .Scientific Research Applications
Synthesis and Derivatives
Junyuan Fan and C. Cheng (1993) reported on the preparation of a number of derivatives of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), including those with various groups substituted on the pyrimidine ring, such as 2-dialkylaminoalkylamino-, 2-hydroxyalkylamino-, and others. These derivatives have potential implications in medicinal chemistry due to their structural diversity and functional versatility Fan & Cheng, 1993.
Molecular Structure Analysis
The crystal and molecular structure of related pyrimidinone compounds have been studied through X-ray diffraction and ab initio calculations, as demonstrated by L. Craciun et al. (1998). Such analyses provide insights into the tautomeric forms and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and potential applications Craciun et al., 1998.
Potential Antiasthmatic Agents
J. Medwid et al. (1990) explored the synthesis of triazolo[1,5-c]pyrimidines as potential antiasthma agents, utilizing a process that involves the conversion of pyrimidinones to chloropyrimidine and then to hydrazinopyrimidine. This research highlights the potential therapeutic applications of pyrimidinone derivatives in treating asthma through mediator release inhibition Medwid et al., 1990.
Antimicrobial Activity
A study by L. N. Bheemanapalli et al. (2008) synthesized a new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides and screened them for antibacterial activity. This demonstrates the compound's relevance in developing new antimicrobial agents Bheemanapalli et al., 2008.
Corrosion Inhibition
Research conducted by B. Hou et al. (2019) on pyrimidine derivatives as corrosion inhibitors for mild steel in acidic solutions reveals another practical application of this compound class. Their study indicates that these derivatives act as mixed-type inhibitors, providing insights into their use in industrial applications to prevent corrosion Hou et al., 2019.
properties
IUPAC Name |
2-amino-3-[(E)-(3-pyrimidin-2-yloxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N6O2/c17-16(18,19)12-8-13(26)25(14(20)24-12)23-9-10-3-1-4-11(7-10)27-15-21-5-2-6-22-15/h1-9H,(H2,20,24)/b23-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVFKFGLDOMNKY-NUGSKGIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C=NN3C(=O)C=C(N=C3N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)/C=N/N3C(=O)C=C(N=C3N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methoxybenzamide](/img/structure/B2808231.png)
![tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2808236.png)

![2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B2808239.png)
![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2808240.png)
![2-[[5-cyano-4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2808241.png)
![7a-Phenyl-1-prop-2-enoyl-2,3,6,7-tetrahydropyrrolo[1,2-a]imidazol-5-one](/img/structure/B2808242.png)


![N-(3,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2808248.png)
![N-{6-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}-3-methylbutanamide](/img/structure/B2808249.png)
